molecular formula C9H13ClN2O2 B3390271 1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 956573-62-9

1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B3390271
CAS RN: 956573-62-9
M. Wt: 216.66 g/mol
InChI Key: VTLWIDDZVIOQSV-UHFFFAOYSA-N
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Description

1-Butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid, also known as 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, is a chemical compound with the molecular formula C7H9ClN2O2 . It appears as a colorless to light yellow crystal or crystalline powder .


Synthesis Analysis

The synthesis of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves a reaction between 4-chloro-3-methylpyrazole and ethyl bromoacetate in the presence of a base. This is followed by a reaction with formic acid in the presence of a catalyst to produce the final product .


Molecular Structure Analysis

The molecular structure of 1-Butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid is characterized by a pyrazole ring substituted with a chlorine atom, a methyl group, and a carboxylic acid group .


Physical And Chemical Properties Analysis

1-Butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid has a molecular weight of 188.61 and a predicted density of 1.40±0.1 g/cm3 . It has a melting point of 164 °C and a predicted boiling point of 339.5±42.0 °C . The compound is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol, but it is insoluble in water .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura coupling is a type of carbon–carbon bond forming reaction. This reaction is widely used in the field of organic chemistry, particularly in the synthesis of biologically active compounds, natural products, and polymers. The 1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid could potentially be used as a reagent in this process .

D-Amino Acid Oxidase Inhibitor

3-Methylpyrazole-5-carboxylic acid, a compound structurally similar to 1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid, is known to be a potent and selective D-amino acid oxidase (DAO) inhibitor. DAO inhibitors are used in research to protect cells from oxidative stress induced by D-Serine .

Fungicide

Pyrazole carboxamide fungicides, which include compounds similar to 1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid, are effective against major crop pests such as Alternaria species, including early blight of tomato and potato . In addition, a number of excellent commercial fungicides with similar structures have been successfully developed .

Safety and Hazards

1-Butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid should be treated as an organic compound. Proper protective equipment such as gloves and eye protection should be worn when handling this compound. Avoid prolonged or frequent contact with this compound and avoid inhaling its dust or solution .

properties

IUPAC Name

1-butyl-5-chloro-3-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2/c1-3-4-5-12-8(10)7(9(13)14)6(2)11-12/h3-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLWIDDZVIOQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=N1)C)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701323406
Record name 1-butyl-5-chloro-3-methylpyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832379
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid

CAS RN

956573-62-9
Record name 1-butyl-5-chloro-3-methylpyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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